molecular formula C11H12N2O B3362445 1H-Imidazole-4-methanol, 1-methyl-2-phenyl- CAS No. 99280-78-1

1H-Imidazole-4-methanol, 1-methyl-2-phenyl-

Cat. No. B3362445
CAS RN: 99280-78-1
M. Wt: 188.23 g/mol
InChI Key: XOWFFOBIEGIMNY-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Synthesis Analysis

Imidazole is prepared mainly by two routes industrially. The main one is acid-catalysed methylation of imidazole by methanol . The second method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .


Molecular Structure Analysis

The molecular formula of 1H-Imidazole-4-methanol, 1-methyl-2-phenyl- is C5H8N2O . The molecular weight is 112.130 Da . The structure is also available as a 2d Mol file .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

1H-Imidazole-4-methanol, 1-methyl-2-phenyl- is a colorless solid that is highly soluble in water and other polar solvents . The molecular weight is 112.130 Da .

Mechanism of Action

Imidazole is a fundamental nitrogen heterocycle and as such mimics for various nucleoside bases as well as histidine and histamine . It is slightly more basic than imidazole, as indicated by the pKa’s of the conjugate acids of 7.0 and 7.4 .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . Therefore, there is a great potential for the development of novel drugs using imidazole and its derivatives.

properties

IUPAC Name

(1-methyl-2-phenylimidazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-13-7-10(8-14)12-11(13)9-5-3-2-4-6-9/h2-7,14H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWFFOBIEGIMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1C2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00543649
Record name (1-Methyl-2-phenyl-1H-imidazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

99280-78-1
Record name (1-Methyl-2-phenyl-1H-imidazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-(((tert-butyldiphenylsilyl)oxy)methyl)-1-methyl-2-phenyl-1H-imidazole (1.25 g, 2.93 mmol) in dry THF (25 mL) was cooled to 0° C. and tetrabutylammonium fluoride (5.9 mL, 5.86 mmol, 1M in THF) was added dropwise. The reaction mixture was allowed to warm up to room temperature and further stirred for 3 h. The reaction mixture was quenched with brine and extracted with EtOAc. The organic layer was dried over anhydrous Na2SO4 and concentrated under reduced pressure. The crude product was purified by column chromatography (silica 60-120 mesh, eluant 2-4% MeOH in CH2Cl2) to get (1-methyl-2-phenyl-1H-imidazol-4-yl)methanol (0.26 mg, yield 47%) as a white solid. 1H NMR (400 MHz, DMSO-d6) δ 7.68-7.66 (m, 2H), 7.50-7.41 (m, 3H), 7.11 (s, 1H), 4.92 (br s, 1H), 4.37 (s, 2H), 3.71 (s, 3H). MS (ESI) m/z: Calculated for C11H12N2O: 188.09. found: 188.9 (M+H)+.
Name
4-(((tert-butyldiphenylsilyl)oxy)methyl)-1-methyl-2-phenyl-1H-imidazole
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
5.9 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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